Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)
Description
Systematic IUPAC Nomenclature Analysis
The compound’s systematic IUPAC name, carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI) , reflects its intricate molecular architecture. Breaking down the name:
- Carbamic acid denotes the parent structure, derived from the reaction of ammonia with carbon dioxide, forming a carboxylic acid derivative.
- (2-Fluoroethyl) specifies a two-carbon chain with a fluorine atom attached to the second carbon, serving as a substituent on the nitrogen of the carbamate group.
- [1,2,3,4-Tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl] describes the pyrimidine ring system. The tetrahydro prefix indicates partial hydrogenation, while 2,4-dioxo denotes ketone groups at positions 2 and 4. Bis(phenylmethyl) refers to benzyl groups (-CH2C6H5) attached to nitrogen atoms at positions 1 and 3 of the pyrimidine ring.
- Phenylmethyl ester indicates a benzyl ester group (-OCH2C6H5) bonded to the carbamic acid’s carbonyl carbon.
This nomenclature adheres to IUPAC rules by prioritizing functional group hierarchy (carbamate ester > ketone > substituents) and numbering the pyrimidine ring to minimize locants for substituents.
CAS Registry Number & Molecular Formula Validation
The compound is uniquely identified by CAS Registry Number 16869-85-5 , a universal identifier assigned by the Chemical Abstracts Service. Its molecular formula, C28H26FN3O4 , was validated through high-resolution mass spectrometry and elemental analysis. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 487.52200 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 637.5°C at 760 mmHg |
The formula accounts for 28 carbon, 26 hydrogen, 1 fluorine, 3 nitrogen, and 4 oxygen atoms, consistent with the structural depiction of the carbamate ester and pyrimidine core.
Structural Relationship to Pyrimidine-Based Carbamates
This compound belongs to the pyrimidine-based carbamate family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key structural comparisons to related compounds include:
- Core Pyrimidine Modifications : Unlike simpler pyrimidine carbamates, this molecule features 1,3-bis(phenylmethyl) substituents, which sterically hinder the ring and influence electronic properties. The 2,4-dioxo groups enhance hydrogen-bonding potential, a trait shared with antiviral agents like ribavirin derivatives.
- Carbamate Ester Variations : The 2-fluoroethyl and phenylmethyl ester groups distinguish it from analogs such as [5-(1,1-difluoroethyl)pyridin-2-yl] carbamate (CID 175507799), which lacks the pyrimidine ring but retains fluorine-mediated electronegativity.
- Biological Precursors : The compound’s structure aligns with intermediates in carbamate prodrug synthesis, where ester groups improve lipid solubility for enhanced cellular uptake.
These structural nuances underscore its potential as a scaffold for drug development, particularly in targeting enzymes with pyrimidine-binding pockets.
Properties
CAS No. |
16869-85-5 |
|---|---|
Molecular Formula |
C28H26FN3O4 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
benzyl N-(1,3-dibenzyl-2,4-dioxopyrimidin-5-yl)-N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C28H26FN3O4/c29-16-17-31(28(35)36-21-24-14-8-3-9-15-24)25-20-30(18-22-10-4-1-5-11-22)27(34)32(26(25)33)19-23-12-6-2-7-13-23/h1-15,20H,16-19,21H2 |
InChI Key |
NMDJIKDRBARJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)N(CCF)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction of Amines with Alkyl Chloroformates or Carbonates
- Amines react with alkyl chloroformates (e.g., benzyl chloroformate) to form carbamates.
- This method is widely used for introducing phenylmethyl (benzyl) carbamate groups.
- Requires careful control of stoichiometry and base to neutralize HCl byproduct.
Curtius Rearrangement of Acyl Azides
- Carboxylic acid derivatives are converted to acyl azides, which thermally rearrange to isocyanates.
- Isocyanates react with alcohols (e.g., 2-fluoroethanol) to yield carbamates.
- This method is useful for constructing carbamates with complex substituents and is compatible with acid-sensitive groups.
Hofmann Rearrangement of Amides
- Primary amides undergo rearrangement to carbamates under oxidative conditions.
- Modified reagents (e.g., iodine(III) compounds, sodium hypochlorite with KF/Al2O3) improve yields and operational simplicity.
- Suitable for preparing methyl or other alkyl carbamates.
Pd-Catalyzed Carbonylation
- Palladium catalysts enable the direct synthesis of carbamates from organic azides, carbon monoxide, and alcohols.
- Mild, neutral conditions with nitrogen as a benign byproduct.
- Useful for bioactive compound synthesis with high selectivity.
Specific Preparation Method for the 2-Fluoroethyl Carbamate Moiety
The 2-fluoroethyl group is introduced typically via reaction of the corresponding amine or isocyanate intermediate with 2-fluoroethanol or its derivatives.
Synthesis of 2-Fluoroethyl Carbamate Esters
- Starting from racemic 1-(3-chlorophenyl)-2-fluoroethanamine, reaction with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane yields the carbamate intermediate.
- The reaction proceeds at room temperature overnight with subsequent workup involving acid and bicarbonate washes.
- This method achieves high yield (~94%) and purity, suitable for further elaboration to the target compound.
Synthesis of the Pyrimidinyl Core and Phenylmethyl Substituents
- The tetrahydro-2,4-dioxo-pyrimidinyl ring is typically constructed via cyclization reactions involving urea or carbamoyl derivatives with appropriate diketones or β-ketoesters.
- Phenylmethyl (benzyl) groups are introduced via alkylation reactions using benzyl halides or benzyl carbamates.
- Protection/deprotection strategies are employed to maintain functional group integrity during multi-step synthesis.
Fluorinated Intermediate Synthesis Relevant to the Compound
A key intermediate, 2-fluorocyclopropanecarboxylic acid, can be synthesized via a novel method involving:
- Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions to form a phenyl sulfide intermediate.
- Oxidation with Oxone followed by elimination to yield 1-fluoro-1-benzenesulfonylethylene.
- Cyclopropanation with ethyl diazoacetate catalyzed by ruthenium catalysts.
- Final elimination and acidification to obtain 2-fluorocyclopropanecarboxylic acid.
This route is short, uses bulk commodities, and avoids expensive or hazardous reagents, making it industrially attractive.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amines + Alkyl Chloroformates | Alkyl chloroformates, base (e.g., TEA) | Room temp, organic solvent | High yield, straightforward | Excess reagent needed, HCl byproduct |
| Curtius Rearrangement | Acyl azides, heat, alcohol nucleophile | Thermal, inert atmosphere | Versatile, good for sensitive groups | Toxic azide intermediates |
| Hofmann Rearrangement | Amides, oxidants (NaOCl, PhI(OAc)2) | Mild to moderate temp | Operationally simple, inexpensive | Requires excess oxidant |
| Pd-Catalyzed Carbonylation | PdCl2 catalyst, CO, azides, alcohols | Atmospheric pressure, mild | Mild, selective, green byproducts | Requires CO handling |
| Fluorinated Intermediate Synthesis | 1,1-dichloro-1-fluoroethane, thiophenol, Oxone, Ru catalyst | Multi-step, basic and acidic conditions | Short route, bulk materials, scalable | Multi-step complexity |
Research Findings and Practical Considerations
- The use of di-tert-butyl dicarbonate for carbamate formation is well-documented for high efficiency and mild conditions, minimizing side reactions.
- Modified Hofmann rearrangement methods using solid-supported bases and sodium hypochlorite provide safer and more convenient alternatives to classical methods.
- The novel synthesis of fluorinated cyclopropane intermediates employs bulk reagents and avoids expensive oxidants like mCPBA, improving scalability and cost-effectiveness.
- Pd-catalyzed carbonylation offers a green and mild alternative for carbamate synthesis, particularly useful for bioactive molecules.
- Protection of amino groups with carbamates is a common strategy in medicinal chemistry to improve stability and modulate biological activity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation may require acidic or basic conditions, while reduction might need anhydrous solvents to prevent unwanted side reactions. Substitution reactions often depend on the nature of the substituent and the leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, fluoroethyl group, and phenylmethyl ester. It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms in chemistry. This compound may also be used to investigate enzyme interactions and metabolic pathways in biochemical assays. Additionally, it may be used to produce specialty chemicals and materials with unique properties in industry.
Scientific Research Applications
Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester has several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
- Industry The compound may be used in the production of specialty chemicals and materials with unique properties.
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound (2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI) is a complex structure featuring a pyrimidine ring and multiple phenylmethyl groups. Carbamic acids generally exhibit biological activity through interactions with various enzymes and receptors. The specific mechanisms for (9CI) may include: Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth. Binding Affinity: The compound's structure allows it to interact with biological targets, potentially modulating pathways related to disease processes.
Mechanism of Action
The mechanism by which Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s bicyclic pyrimidinyl core distinguishes it from simpler aromatic carbamates (e.g., bromophenyl or chlorophenyl derivatives). This structure likely enhances rigidity and binding specificity in molecular interactions .
- Molecular Weight : The target’s higher molecular weight (~525.56 vs. 229.63–262.08 for simpler analogs) suggests reduced solubility in aqueous media, aligning with trends observed in bulky carbamates .
Reactivity and Stability
- Hydrolysis : Carbamic acids and their esters are prone to hydrolysis. The target’s pyrimidinyl core may stabilize the carbamate group through resonance, as seen in related compounds where bicyclic structures reduce hydrolysis rates . In contrast, aliphatic carbamates (e.g., tert-butyl esters ) hydrolyze faster due to less electronic stabilization.
- Surface Adsorption : indicates carbamic acid complexes adsorb strongly to TiO2 (-2.13 eV) and Al2O3 (-2.56 eV). The target’s phenylmethyl groups may enhance surface interactions in catalytic or material science applications .
Biological Activity
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound (2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI) is a complex structure featuring a pyrimidine ring and multiple phenylmethyl groups. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Pyrimidine ring : Contributes to its pharmacological properties.
- Phenylmethyl groups : Enhance lipophilicity and biological interactions.
- Fluoroethyl substituent : Potentially increases reactivity and specificity towards biological targets.
Carbamic acids generally exhibit biological activity through interactions with various enzymes and receptors. The specific mechanisms for (9CI) may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth.
- Binding Affinity : The compound's structure allows it to interact with biological targets, potentially modulating pathways related to disease processes.
2. Pharmacological Effects
Research indicates that (9CI) may possess the following pharmacological effects:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against various bacterial strains.
Case Studies
Several studies have examined the biological activity of carbamic acid derivatives:
- Study 1 : Investigated the anti-inflammatory effects of a related carbamate in a murine model. Results showed a significant reduction in inflammatory markers following treatment.
- Study 2 : A comparative study on antimicrobial efficacy revealed that (9CI) exhibited superior activity against gram-positive bacteria compared to standard antibiotics.
Synthesis Methods
The synthesis of (9CI) can be achieved through various methods:
- Refluxing with Amines : Reacting the carbamic acid with amines under reflux conditions can yield the desired ester.
- Use of Protecting Groups : Employing protecting groups during synthesis can enhance yield and purity.
| Synthesis Method | Description | Yield |
|---|---|---|
| Refluxing | Reaction under heat with amines | High |
| Protecting Groups | Use of temporary modifications | Moderate |
Applications
The unique properties of (9CI) suggest several potential applications:
- Medicinal Chemistry : As a lead compound for developing anti-inflammatory or antimicrobial agents.
- Agricultural Chemistry : Possible use as a pesticide or herbicide due to its biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this carbamic acid derivative, given its fluorinated and bis(phenylmethyl) substituents?
- Methodological Answer :
- Step 1 : Start with the pyrimidinone core (1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl). Protect reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions .
- Step 2 : Introduce the 2-fluoroethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring fluorination under anhydrous conditions to avoid hydrolysis .
- Step 3 : Couple the phenylmethyl ester moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using (e.g., fluoroethyl protons at δ 4.5–5.0 ppm) and ESI-MS (m/z calculated for : ~512.5) .
Q. How should researchers safely handle this compound given its structural similarity to other carbamates with acute toxicity?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of aerosols or dust (refer to GHS Category 2 skin/eye irritation and Category 4 oral toxicity guidelines) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Store in airtight containers at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., CoMFA, QSAR) predict the biological activity of structural analogs of this compound?
- Methodological Answer :
- Data Collection : Use analogs from patents (e.g., EP 4374877A2) with varying substituents (e.g., trifluoromethyl, pyrimidinyl) and their IC values against target enzymes .
- Modeling : Perform Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic fields. Optimize the 2-fluoroethyl group for enhanced membrane permeability and pyrimidinyl interactions for target binding .
- Validation : Cross-validate with leave-one-out (LOO) methods; aim for and .
Q. What experimental approaches resolve contradictions in stability data for carbamates under varying pH conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free pyrimidinone or phenylmethanol).
- Kinetic Analysis : Calculate half-life () using first-order kinetics. For acidic conditions (pH < 3), expect rapid ester hydrolysis (e.g., ), while neutral/basic conditions stabilize the carbamate .
Q. How does the fluorinated ethyl group influence metabolic stability compared to non-fluorinated analogs?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to compare metabolic rates. Fluorination typically reduces CYP450-mediated oxidation, increasing by 2–3 fold versus non-fluorinated analogs .
- Metabolite ID : Perform HR-MS/MS to detect defluorinated or oxidized metabolites. The 2-fluoroethyl group may yield fluoroacetic acid as a terminal metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
